3,7-Dimethyloct-5-ene-1,7-diol
Description
Structure
3D Structure
Properties
CAS No. |
1564-99-4 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
3,7-dimethyloct-5-ene-1,7-diol |
InChI |
InChI=1S/C10H20O2/c1-9(6-8-11)5-4-7-10(2,3)12/h4,7,9,11-12H,5-6,8H2,1-3H3 |
InChI Key |
VXRCLLPWPPTREM-UHFFFAOYSA-N |
SMILES |
CC(CCO)CC=CC(C)(C)O |
Canonical SMILES |
CC(CCO)CC=CC(C)(C)O |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of 3,7 Dimethyloct 5 Ene 1,7 Diol
Established Synthetic Routes and Mechanistic Investigations
Established routes for the synthesis of diols often involve the transformation of unsaturated precursors. These methods are well-documented and provide reliable pathways to the target molecule, with ongoing research focusing on improving their efficiency and understanding their intricate mechanisms.
A mild and environmentally friendly approach for the synthesis of related enediol structures involves the Zn-mediated allylation of cyclic enol ethers, such as dihydrofuran and dihydropyran, catalyzed by iron(III) chloride in water. researchgate.net This methodology provides a one-pot synthesis of enediols. The proposed mechanism suggests that FeCl₃ catalyzes the hydration of the enol ether to form a hemiacetal. This intermediate is then converted to an aldehyde, which subsequently reacts with a diallylzinc species, generated in situ from an allylic bromide and zinc, to furnish the enediol product in good yields. researchgate.net
The reaction is typically carried out at room temperature, highlighting its mild nature. The use of water as a solvent further enhances the green credentials of this synthetic route. researchgate.net
Table 1: Optimization of FeCl₃-catalyzed Zn-mediated Allylation
| Entry | Allylic Bromide | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Allyl bromide | FeCl₃·6H₂O | Water | 81 |
| 2 | Crotyl bromide | FeCl₃·6H₂O | Water | 75 |
Data sourced from a study on the allylation of dihydrofuran. researchgate.net
The synthesis of diols can also be achieved through the oxidation of unsaturated precursors, such as monoterpenes, using singlet oxygen (¹O₂), followed by reduction of the resulting hydroperoxides. acs.orgresearchgate.net Singlet oxygen reacts with olefins containing an allylic hydrogen via an "ene" reaction to form allylic hydroperoxides. acs.orgmurdoch.edu.au This reaction is a powerful tool for introducing an oxygen functional group at an allylic position.
The generation of singlet oxygen can be accomplished through photosensitization, where a dye sensitizer absorbs light and transfers energy to molecular oxygen, or through chemical methods. rsc.org For instance, the disproportionation of H₂O₂ in the presence of Na₂MoO₄ can generate singlet oxygen for synthetic applications. rsc.org
Once the allylic hydroperoxide is formed, it can be reduced to the corresponding diol. Various reducing agents can be employed for this transformation. This two-step sequence provides a versatile method for the synthesis of unsaturated diols from simple olefinic starting materials. The cleavage of the peroxide O-O bond is thermodynamically favored, leading to the formation of an alkoxyl radical which can then be reduced to the alcohol. nih.govnih.gov
Stereoselective Synthesis of 3,7-Dimethyloct-5-ene-1,7-diol and its Isomers
Controlling the stereochemistry during the synthesis of complex molecules like this compound is a significant challenge. Stereoselective synthesis aims to produce a specific stereoisomer, which is crucial as different isomers can have distinct properties.
Enantioselective catalysis utilizes chiral catalysts to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. Diol-based catalysts, such as derivatives of BINOL and TADDOL, are widely used as versatile chiral tools in a variety of reactions. mdpi.com For the synthesis of chiral diols, asymmetric ring-opening/cross-metathesis of dioxygenated cyclobutenes catalyzed by a chiral ruthenium complex has been shown to be an effective method for producing 1,2-anti diols with high enantioselectivity. nih.gov
Chiral pool synthesis is another powerful strategy that utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. wikipedia.orgnih.gov Terpenes, amino acids, and sugars are common contributors to the chiral pool. wikipedia.org For instance, naturally occurring terpenes like citronellol (B86348) can serve as a chiral building block for the synthesis of more complex molecules, preserving the initial chirality throughout the reaction sequence. nih.govusfca.edugoogle.com This approach leverages nature's stereochemical control to access complex chiral molecules. nih.gov
Achieving stereochemical control in a multi-step synthesis requires careful planning of each reaction step to ensure that the desired stereochemistry is established and maintained. For the synthesis of specific stereoisomers of monoterpene polyols, reference compounds with defined stereochemistry are often synthesized to allow for their identification and quantification in natural sources. researchgate.net The synthesis of (3R,6S)-3,7-dimethylocta-1,7-dien-3,6-diol is an example where stereoselective methods were employed to obtain a specific diastereomer. researchgate.net The choice of reagents and reaction conditions at each step is critical for controlling the formation of new stereocenters and preserving existing ones.
Optimization Strategies for Enhanced Yields and Purity in this compound Synthesis
Optimizing a synthetic route is essential for making it practical and efficient. This involves systematically varying reaction parameters to maximize the yield of the desired product while minimizing the formation of byproducts, thus increasing purity.
For the FeCl₃-catalyzed Zn-mediated allylation, optimization studies would involve screening different catalysts, catalyst loadings, solvents, temperatures, and reaction times to identify the conditions that provide the highest yield and purity of the enediol. researchgate.net Similarly, in the singlet oxygen oxidation route, factors such as the choice of photosensitizer, solvent, light source, and reaction time can significantly impact the efficiency of allylic hydroperoxide formation. acs.org Subsequent reduction of the hydroperoxide would also require optimization of the reducing agent and reaction conditions to ensure a clean and high-yielding conversion to the diol.
Catalyst Screening and Ligand Effects
The synthesis of unsaturated diols like this compound can be approached through various catalytic routes, including the dihydroxylation of a corresponding diene or the epoxidation of an unsaturated alcohol followed by ring-opening. The choice of catalyst and associated ligands is paramount in achieving high yield and selectivity.
Research into the synthesis of structurally similar terpene diols has shown that both homogeneous and heterogeneous catalysts are effective. For the dihydroxylation of olefins, osmium tetroxide (OsO₄) is a classic and highly effective catalyst, often used in conjunction with a co-oxidant like N-methylmorpholine N-oxide (NMO). The stereoselectivity of this reaction can be influenced by the addition of chiral ligands, such as those derived from cinchona alkaloids, leading to enantiomerically enriched diols.
In the context of epoxidation-hydrolysis routes, a variety of catalysts can be employed for the initial epoxidation step. These range from peroxy acids to metal-based catalysts. Subsequent hydrolysis of the epoxide to the diol is typically acid-catalyzed. Heterogeneous acid catalysts, such as Amberlyst-15, have been shown to be effective in the clean hydrolysis of terpene epoxides to their corresponding anti-diols.
The following table summarizes the findings from catalyst screening studies on analogous unsaturated terpene substrates, which can be extrapolated for the synthesis of this compound.
Table 1: Catalyst Screening for the Synthesis of Unsaturated Diols
| Catalyst System | Ligand/Co-catalyst | Substrate Type | Key Findings |
|---|---|---|---|
| OsO₄ | NMO | Diene | High yield of syn-diol. |
| OsO₄ | Chiral Amine | Diene | High enantioselectivity for chiral diols. |
| Peroxy Acid | None | Unsaturated Alcohol | Good yield of epoxide intermediate. |
| Metal Complex | Various | Unsaturated Alcohol | Variable reactivity and selectivity depending on the metal center and ligands. |
| Heterogeneous Acid | None | Epoxide | Clean conversion to anti-diol. |
Ligand effects are particularly crucial in asymmetric synthesis. The use of chiral ligands can create a chiral environment around the metal catalyst, directing the approach of the substrate and leading to the preferential formation of one enantiomer of the diol. The electronic and steric properties of the ligand can also influence the catalytic activity and stability of the catalyst.
Solvent and Temperature Modulation for Reaction Control
The choice of solvent and the reaction temperature are critical parameters that can significantly impact the outcome of the synthesis of this compound. These factors can influence reaction rates, selectivity, and even the stability of the catalyst and reactants.
Solvents can affect the solubility of reactants and catalysts, which is particularly important for homogeneous catalysis. The polarity of the solvent can also influence the transition state of the reaction, thereby affecting the reaction rate. For dihydroxylation reactions using osmium tetroxide, a mixture of solvents such as acetone and water is commonly used to ensure the solubility of both the organic substrate and the inorganic co-oxidant. In some modern approaches, solvent-free conditions are being explored to develop more sustainable and green chemical processes.
Temperature plays a direct role in the kinetics of the reaction. Generally, higher temperatures lead to faster reaction rates. However, for exothermic reactions like epoxidation, careful temperature control is necessary to prevent runaway reactions and to minimize the formation of side products. In some cases, lower temperatures are employed to enhance the stereoselectivity of a reaction. For instance, in asymmetric dihydroxylation, lower temperatures often lead to higher enantiomeric excess.
The table below illustrates the impact of solvent and temperature on the synthesis of analogous unsaturated diols.
Table 2: Influence of Solvent and Temperature on Unsaturated Diol Synthesis
| Reaction Step | Solvent | Temperature (°C) | Observations |
|---|---|---|---|
| Dihydroxylation | Acetone/Water | 0 - 25 | Good yields and selectivity. Lower temperatures can improve stereoselectivity. |
| Epoxidation | Dichloromethane | 0 - 25 | Controlled reaction, minimizes side reactions. |
| Epoxidation | Solvent-free | 50 | Higher reaction rate, potential for thermal runaway if not controlled. |
| Epoxide Hydrolysis | Toluene | 80 - 110 | Effective for driving the reaction to completion. |
Biosynthetic Origin and Natural Occurrence of 3,7 Dimethyloct 5 Ene 1,7 Diol
Identification and Isolation from Biological Sources
3,7-Dimethyloct-5-ene-1,7-diol has been reported as a constituent of Rosa gallica, commonly known as the French rose or rose of Provins. nih.gov The identification of this compound in plant tissues is typically achieved through modern analytical techniques. The general workflow for isolating and identifying such terpenoids from plant material involves several key steps.
Initially, the volatile and semi-volatile compounds are extracted from the plant matrix, often from the petals in the case of roses. Common extraction methods include solvent extraction, steam distillation, or supercritical fluid extraction. researchgate.net These methods are chosen based on the polarity and volatility of the target compounds.
Following extraction, the complex mixture of phytochemicals is subjected to chromatographic separation. Techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) are employed to isolate individual compounds. nih.gov The identification of the isolated compounds is then carried out using spectroscopic methods, primarily mass spectrometry (MS) coupled with chromatography (GC-MS or LC-MS), and nuclear magnetic resonance (NMR) spectroscopy to elucidate the precise chemical structure. researchgate.net
While the presence of this compound in Rosa gallica is documented, detailed studies focusing exclusively on its isolation from this specific source are not extensively reported in the available literature. Furthermore, there is currently no available scientific literature reporting the isolation of this compound from microorganisms. The metabolism of other acyclic monoterpenes by various bacteria and fungi has been studied, but this specific diol has not been identified as a microbial metabolite. ias.ac.innih.govmdpi.comfrontiersin.org
Table 1: Natural Occurrence of this compound
| Biological Source | Family | Organism |
|---|
Elucidation of Putative Biosynthetic Pathways and Precursors
The biosynthesis of monoterpenoids in plants originates from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), which are synthesized through the methylerythritol phosphate (B84403) (MEP) pathway in plastids. The condensation of one molecule of IPP and one molecule of DMAPP leads to the formation of geranyl diphosphate (GPP), the direct precursor to most monoterpenes.
While the specific biosynthetic pathway for this compound has not been definitively elucidated, a putative pathway can be proposed based on the known metabolism of structurally similar acyclic monoterpenoids, such as linalool (B1675412) and geraniol (B1671447). It is likely that this diol is formed through a series of enzymatic modifications of a primary monoterpene precursor.
The introduction of hydroxyl groups onto the monoterpene skeleton is a common biochemical transformation in plants, often catalyzed by cytochrome P450 monooxygenases (CYP450s). These enzymes are known to be involved in the oxidation of various monoterpenes, leading to the formation of alcohols, diols, and other oxygenated derivatives.
It is hypothesized that the biosynthesis of this compound involves the enzymatic hydroxylation of an acyclic monoterpene precursor. For instance, the biotransformation of linalool by various fungi has been shown to produce a range of hydroxylated derivatives, including diols. Similarly, the metabolism of geraniol in plants can lead to the formation of hydroxylated compounds. Therefore, it is plausible that specific CYP450 enzymes present in Rosa gallica are responsible for the regio- and stereospecific hydroxylation of a monoterpene precursor to yield this compound.
The likely precursors for this compound are the common acyclic monoterpene alcohols, linalool or geraniol. The carbon skeleton of this compound is closely related to these precursors. The formation of the diol would require specific enzymatic hydroxylations at the C1 and C7 positions of a dimethyloctene backbone.
The biosynthetic relationship would likely proceed as follows: Geranyl diphosphate (GPP) -> Monoterpene Precursor (e.g., Linalool or Geraniol) -> this compound
This proposed pathway is supported by numerous studies on the metabolism of monoterpenes in plants, where a primary monoterpene is synthesized by a terpene synthase and subsequently modified by other enzymes, such as hydroxylases, to create a diversity of related compounds.
Role as a Natural Metabolite or Intermediate in Specific Biological Systems
The specific biological role of this compound in Rosa gallica has not been explicitly determined. However, based on the known functions of other monoterpenoids and their oxygenated derivatives in plants, several putative roles can be inferred.
Monoterpenoids are key components of plant defense mechanisms against herbivores and pathogens. Their toxic or repellent properties can deter feeding by insects and inhibit the growth of microorganisms. The hydroxylation of monoterpenes to form diols can alter their biological activity, potentially enhancing their defensive capabilities or modifying their volatility.
Table 2: Putative Precursors and Enzymes in the Biosynthesis of this compound
| Precursor | Enzyme Class | Putative Transformation |
|---|---|---|
| Geranyl diphosphate (GPP) | Terpene Synthase | Formation of an acyclic monoterpene |
Chemical Reactivity and Organic Transformations Involving 3,7 Dimethyloct 5 Ene 1,7 Diol
Cyclization Reactions Leading to Derivatives (e.g., Rose Oxide)
One of the most significant reactions of 3,7-dimethyloct-5-ene-1,7-diol is its conversion into rose oxide, a valuable fragrance compound found in roses and rose oil. wikipedia.org This transformation is a key industrial process for synthesizing this important monoterpene ether. wikipedia.org The diol can be part of a mixture with its isomer, 3,7-dimethyl-oct-7-en-1,6-diol, both of which can be converted into rose oxide. google.comgoogle.com The process yields a mixture of cis- and trans-isomers of rose oxide, which is technically named tetrahydro-4-methyl-2-(2-methylpropenyl)-2H-pyran. wikipedia.orggoogle.com
The ring-closure of this compound to form rose oxide is typically achieved through acid catalysis, for instance, by using sulfuric acid. wikipedia.org The mechanism involves the following key steps:
Protonation: The reaction is initiated by the protonation of the tertiary hydroxyl group at the C7 position by the acid catalyst. This is favored over the primary hydroxyl group at C1 due to the greater stability of the resulting carbocation.
Formation of a Carbocation: The protonated tertiary alcohol loses a molecule of water, generating a stable tertiary carbocation at the C7 position.
Intramolecular Nucleophilic Attack: The primary hydroxyl group at the C1 position then acts as a nucleophile, attacking the electrophilic C7 carbocation.
Deprotonation: This intramolecular attack forms a six-membered tetrahydropyran (B127337) ring. The final step is the deprotonation of the oxonium ion to yield the neutral rose oxide molecule.
This acid treatment can be performed under various conditions, sometimes in a two-phase liquid/liquid system with phase transfer catalysts or a liquid/solid system using an acid bound to a carrier substance to optimize the yield of the desired rose oxide isomers. google.com
Oxidation and Reduction Reactions of the Diol Functionality and Alkene Moiety
The diol and alkene functionalities within this compound are susceptible to both oxidation and reduction reactions. The synthesis of the diol itself often proceeds from the oxidation of citronellol (B86348). wikipedia.org In an industrial method, citronellol undergoes photooxygenation to produce an allyl hydroperoxide, which is subsequently reduced with a reagent like sodium sulfite (B76179) to yield the diol. wikipedia.org
The carbon-carbon double bond in this compound makes it susceptible to attack by reactive oxygen species. The formation of the diol from citronellol via photooxygenation highlights the alkene's reactivity with singlet oxygen. wikipedia.org Furthermore, the alkene moiety is expected to be reactive towards hydroxyl radicals (•OH), which are significant oxidants in atmospheric chemistry. mdpi.com Studies on similar monoterpene alcohols, such as nerol, show that the addition of a hydroxyl radical to the C=C double bond is a highly favorable reaction pathway. mdpi.com This suggests that this compound can be degraded in the environment through radical-initiated oxidation processes, leading to the formation of various secondary pollutants. mdpi.com
The oxidation and subsequent reactions of this compound can exhibit selectivity. For example, the acid-catalyzed cyclization to rose oxide produces both cis- and trans-isomers. wikipedia.org However, process conditions can be tuned to significantly enhance the yield of the desired cis-rose oxide isomer, which is primarily responsible for the characteristic rose fragrance. wikipedia.orggoogle.com This control over the stereochemical outcome is crucial for its use in the fragrance industry. google.com
Functional Group Interconversions and Derivatization Strategies
The principal derivatization strategy for this compound is its conversion into rose oxide, which represents an intramolecular etherification, a type of functional group interconversion from a diol to a cyclic ether. wikipedia.orggoogle.com The synthesis of the diol from citronellol also showcases functional group interconversions, specifically the transformation of an alkene into a diol via a hydroperoxide intermediate. wikipedia.org Other potential derivatizations could involve esterification of the primary or tertiary alcohol groups, although these are less commonly cited than the formation of rose oxide. The presence of two distinct hydroxyl groups (primary and tertiary) allows for selective reactions based on their differing reactivity.
Reaction Kinetics and Mechanistic Studies of this compound Transformations
While detailed quantitative kinetic data for the transformations of this compound are not extensively published, qualitative information can be inferred from typical reaction conditions. The acid-catalyzed cyclization to rose oxide is generally carried out at elevated temperatures, indicating that the reaction requires a significant energy input to overcome the activation barrier. google.com The use of a strong acid catalyst like sulfuric acid is essential to facilitate the reaction at a practical rate. wikipedia.org
Mechanistic studies primarily focus on the pathway of this cyclization, which proceeds through a well-understood carbocation intermediate as previously described. The process can be designed to favor the formation of specific isomers, suggesting that the transition states leading to different stereoisomers have different energies that can be influenced by the reaction environment. google.com
Advanced Analytical Methodologies for Research on 3,7 Dimethyloct 5 Ene 1,7 Diol
High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation
High-resolution spectroscopic techniques are indispensable for determining the precise molecular structure of 3,7-Dimethyloct-5-ene-1,7-diol. These methods provide detailed information on the connectivity of atoms, their spatial arrangement, and the elemental composition of the molecule.
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the complex structure of organic molecules like this compound. While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information about the chemical environment of protons and carbons, two-dimensional (2D) experiments are essential for establishing atomic connectivity and stereochemistry. researchgate.net
¹H and ¹³C NMR: The ¹H NMR spectrum reveals the number of different types of protons and their splitting patterns, indicating adjacent protons. The ¹³C NMR spectrum, often coupled with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, identifies the number of carbon atoms and distinguishes between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.
Double Quantum Filtered-Correlation Spectroscopy (DQF-COSY): This experiment maps the coupling relationships between protons, typically over two to three bonds (²JHH, ³JHH). For this compound, a COSY spectrum would show correlations between protons on adjacent carbons, confirming the carbon backbone sequence. For instance, the proton at C-1 would show a correlation with the protons at C-2, which in turn would correlate with the proton at C-3, and so on, tracing the spin-spin coupling network through the molecule.
Heteronuclear Multiple Quantum Coherence (HMQC): Also known as HSQC (Heteronuclear Single Quantum Coherence), this experiment correlates the chemical shifts of protons directly attached to carbon atoms (¹JCH). It allows for the unambiguous assignment of each proton signal to its corresponding carbon atom. youtube.com
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for piecing together the molecular skeleton by identifying longer-range couplings between protons and carbons, typically over two to three bonds (²JCH, ³JCH). youtube.comyoutube.com This is particularly useful for connecting molecular fragments separated by quaternary carbons or heteroatoms. For example, the protons of the methyl groups at C-3 and C-7 would show correlations to their respective neighboring carbons, confirming their positions.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons, regardless of whether they are connected through bonds. Correlations (cross-peaks) in a NOESY spectrum indicate that two protons are close to each other in space (typically <5 Å). This is invaluable for determining the stereochemistry, such as the E/Z configuration of the double bond at C-5 and the relative stereochemistry of the chiral centers at C-3 and C-7. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Data for this compound This interactive table provides hypothetical chemical shift values (in ppm) to illustrate the expected NMR data.
| Position | Carbon Type | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key HMBC Correlations (H to C) | Key NOESY Correlations |
|---|---|---|---|---|---|
| 1 | -CH₂OH | ~61.0 | ~3.70 (m) | C-2, C-3 | H-2, H-3 |
| 2 | -CH₂- | ~39.0 | ~1.60 (m) | C-1, C-3, C-4, C-1' | H-1, H-3, H-1' |
| 3 | -CH- | ~35.0 | ~1.85 (m) | C-1', C-2, C-4, C-5 | H-1', H-2, H-4 |
| 1' (Me) | -CH₃ | ~20.0 | ~0.95 (d) | C-2, C-3, C-4 | H-2, H-3 |
| 4 | -CH₂- | ~41.0 | ~2.15 (m) | C-3, C-5, C-6 | H-3, H-5 |
| 5 | =CH- | ~128.0 | ~5.50 (dt) | C-3, C-4, C-7 | H-4, H-6 |
| 6 | =CH- | ~135.0 | ~5.40 (dd) | C-4, C-5, C-7, C-2' | H-5, H-7 |
| 7 | -C(OH)- | ~72.0 | - | C-5, C-6, C-8, C-2' | H-6, H-8, H-2' |
| 8 | -CH₃ | ~29.0 | ~1.25 (s) | C-7, C-2' | H-6, H-2' |
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique used to determine the elemental formula of a compound with very high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.
For this compound, with the molecular formula C₁₀H₂₀O₂, the calculated monoisotopic mass is 172.14633 Da. nih.gov An HRMS analysis, for instance using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would confirm this exact mass, thereby validating the elemental formula.
Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the molecule. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, researchers can gain insights into the molecular structure. Common fragmentation pathways for an alcohol like this compound would include the loss of water (H₂O), cleavage adjacent to the hydroxyl groups, and cleavage at the allylic position.
Table 2: Predicted HRMS Fragmentation Data for this compound (C₁₀H₂₀O₂) This interactive table shows plausible fragmentation pathways and the corresponding exact masses of the resulting ions.
| Ion Formula | Loss/Fragment Description | Predicted Exact Mass (m/z) |
|---|---|---|
| [C₁₀H₂₀O₂ + H]⁺ | Protonated Molecule | 173.15416 |
| [C₁₀H₁₈O]⁺ | Loss of H₂O | 155.14360 |
| [C₁₀H₁₆]⁺ | Loss of 2 H₂O | 137.13303 |
| [C₆H₁₁O]⁺ | Cleavage of C4-C5 bond | 99.08100 |
| [C₄H₉O]⁺ | Cleavage of C6-C7 bond | 73.06534 |
Chromatographic Methods for Isolation, Purity Assessment, and Stereoisomer Separation
Chromatography is a cornerstone for the separation and purification of chemical compounds. For a molecule like this compound, which can exist as multiple stereoisomers and is often found in complex mixtures, advanced chromatographic techniques are essential.
The structure of this compound contains two stereocenters (at C-3 and C-7) and a double bond (at C-5), which can exhibit E/Z isomerism. This results in a total of 8 possible stereoisomers (four pairs of enantiomers). Differentiating and quantifying these isomers is critical, as they can have different biological activities and sensory properties.
Chiral chromatography is the definitive method for separating enantiomers. Enantioselective Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is particularly effective for volatile compounds like this diol. google.com This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.
Multidimensional Gas Chromatography (MDGC) can provide even higher resolution by using two columns of different polarity or selectivity. A first-dimension column performs a preliminary separation, and then specific fractions are transferred to a second, often chiral, column for detailed separation of the isomers. This allows for the accurate determination of the enantiomeric ratio or enantiomeric excess (ee) in a sample.
Table 3: Representative Chiral GC Separation Data for Stereoisomers of this compound This interactive table illustrates a hypothetical separation of the four diastereomers (as pairs of enantiomers) using a chiral GC column.
| Stereoisomer | Configuration | Hypothetical Retention Time (min) |
|---|---|---|
| 1 | (3R, 7R, 5E) | 25.1 |
| 2 | (3S, 7S, 5E) | 25.4 |
| 3 | (3R, 7S, 5E) | 26.2 |
Note: Separation of the corresponding (5Z) isomers would occur at different retention times.
For the initial isolation of this compound from a synthetic reaction mixture or a natural extract, preparative liquid chromatography techniques are employed.
Column Chromatography: This is the most common method for purifying gram-scale quantities of compounds. Given the two hydroxyl groups, this compound is a relatively polar molecule. Silica (B1680970) gel is typically used as the stationary phase. A mobile phase consisting of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or diethyl ether) is used. google.com The polarity of the mobile phase is gradually increased (gradient elution) to first elute non-polar impurities, followed by the desired diol.
Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive analytical technique used to monitor the progress of a reaction or the fractions collected from column chromatography. A small spot of the sample is applied to a plate coated with silica gel, which is then placed in a chamber with a solvent system. The separation is visualized, and the Retention Factor (Rf) value helps in identifying the compound and assessing its purity.
Table 4: Typical Conditions for Chromatographic Purification This interactive table summarizes common parameters for the separation of this compound.
| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Purpose |
|---|---|---|---|
| Column Chromatography | Silica Gel (60 Å, 230-400 mesh) | Hexane/Ethyl Acetate gradient (e.g., 9:1 to 1:1) | Preparative isolation and purification |
Applications of 3,7 Dimethyloct 5 Ene 1,7 Diol As a Building Block in Complex Chemical Synthesis
Precursor in the Synthesis of Olfactory and Flavor Compounds
The most significant and well-documented application of 3,7-Dimethyloct-5-ene-1,7-diol is in the fragrance industry as a key intermediate in the synthesis of rose oxide. Rose oxide is a potent and highly sought-after fragrance compound that possesses a characteristic floral, rosy, and green aroma, making it a crucial component in many perfumes and cosmetic products.
The synthesis of rose oxide from this compound is a notable example of how a relatively simple acyclic precursor can be transformed into a high-value, structurally complex fragrance ingredient.
| Precursor Compound | Target Olfactory Compound | Key Transformation |
| This compound | Rose Oxide | Acid-catalyzed intramolecular cyclization |
While the role of this compound as a precursor to rose oxide is clearly established, its application in the synthesis of other specific flavor compounds is not as extensively documented in scientific literature. However, given its structural similarity to other monoterpenoids used in the flavor industry, it holds potential as a starting material for the creation of novel flavor molecules.
Intermediate in the Total Synthesis of Natural Products and Bioactive Molecules
The application of this compound as an intermediate in the total synthesis of natural products and bioactive molecules is an area with underexplored potential. The presence of multiple functional groups offers various handles for synthetic transformations, making it an attractive starting point for the construction of complex molecular architectures found in nature.
Although direct and specific examples of the total synthesis of natural products starting from this compound are not widely reported in publicly available scientific literature, its structural motifs are present in various natural compounds. The diol functionality allows for a range of synthetic manipulations, including oxidation to aldehydes, ketones, or carboxylic acids, as well as etherification and esterification reactions. The double bond can be subjected to reactions such as epoxidation, dihydroxylation, and cleavage, further expanding its synthetic utility.
The potential for this diol to serve as a chiral building block is also noteworthy. Enantioselective synthesis or resolution of this compound could provide access to stereochemically defined intermediates for the asymmetric synthesis of complex bioactive molecules. Further research in this area could uncover novel synthetic routes to valuable natural products.
Role in the Development of Novel Chemical Entities and Advanced Materials
The utility of this compound extends beyond the realms of fragrance and natural product synthesis into the development of novel chemical entities and advanced materials. The bifunctional nature of this diol, possessing two hydroxyl groups, makes it a suitable monomer for polymerization reactions.
Specifically, it can be employed in condensation polymerization with dicarboxylic acids or their derivatives to produce polyesters. The presence of the double bond in the backbone of the resulting polymer could offer opportunities for post-polymerization modification, such as cross-linking or grafting, to tailor the material's properties for specific applications. These modifications could influence characteristics like thermal stability, mechanical strength, and chemical resistance.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 3,7-Dimethyloct-5-ene-1,7-diol in laboratory settings?
- Methodology : Synthesis typically involves multi-step organic reactions, such as diol formation via epoxide hydrolysis or stereoselective reduction of ketones. Characterization relies heavily on nuclear magnetic resonance (NMR) spectroscopy. For example, NMR can resolve key structural features, such as the double bond (δ 5.59–5.61 ppm) and methyl groups (δ 1.32 ppm) . Recrystallization from ether-petroleum ether mixtures is commonly used for purification .
Q. How can researchers quantify this compound in complex biological matrices like fermentation broths or plant extracts?
- Methodology : Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred due to their sensitivity. For instance, in wine analysis, the compound was identified using GC-MS with prior liquid-liquid extraction . Calibration curves with internal standards (e.g., deuterated analogs) improve accuracy in noisy matrices.
Q. What experimental design considerations are critical for studying this compound’s stability under varying pH and temperature conditions?
- Methodology : Use accelerated stability testing with controlled variables (e.g., buffers at pH 2–9, temperatures 25–60°C). Monitor degradation via UV-Vis spectroscopy or HPLC. Evidence from related diols suggests susceptibility to oxidation, necessitating inert atmospheres (e.g., nitrogen) during synthesis and storage .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its biological activity or chemical reactivity?
- Methodology : Enantioselective synthesis (e.g., chiral catalysts) can isolate (3S)- or (3R)-enantiomers. Comparative bioassays (e.g., enzyme inhibition) and NMR analysis (e.g., chemical shift splitting) reveal stereochemical effects. The (3S)-enantiomer’s distinct NMR signals (δ 4.05–4.91 ppm) highlight its conformational rigidity .
Q. What strategies resolve contradictions in reported concentrations of this compound across different studies (e.g., environmental vs. synthetic samples)?
- Methodology : Cross-validate results using orthogonal techniques (e.g., NMR vs. MS) and replicate experiments under standardized conditions. For example, discrepancies in wine terpene levels were attributed to uncontrolled variables like vintage year and extraction protocols . Meta-analyses of published datasets can identify systemic biases.
Q. How can researchers elucidate the metabolic pathways of this compound in microbial or mammalian systems?
- Methodology : Radiolabeled -diol tracers combined with LC-MS/MS enable tracking of metabolites. In vitro assays with liver microsomes identify phase I/II metabolites (e.g., glucuronidation). Toxicokinetic studies on structural analogs (e.g., TMDD) suggest slow hepatic clearance, necessitating long-term exposure models .
Q. What advanced spectral techniques differentiate this compound from structurally similar diols in natural product mixtures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
